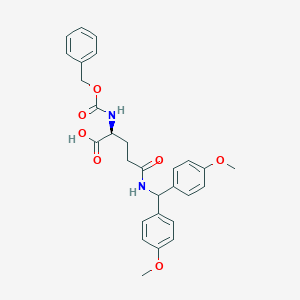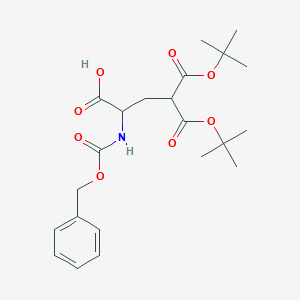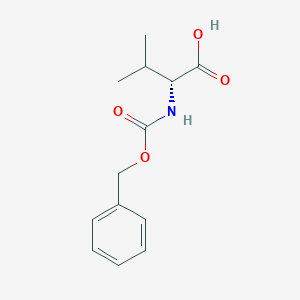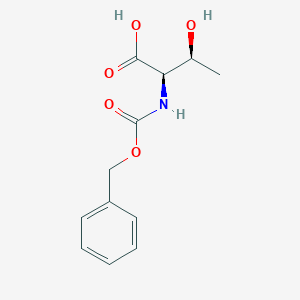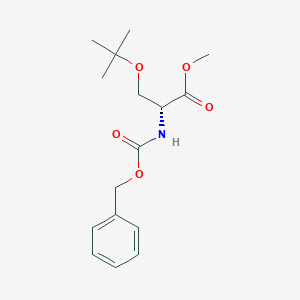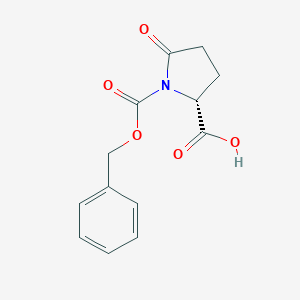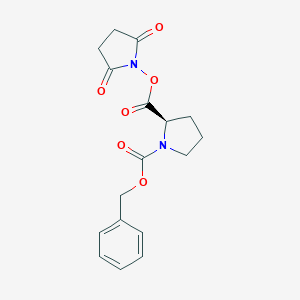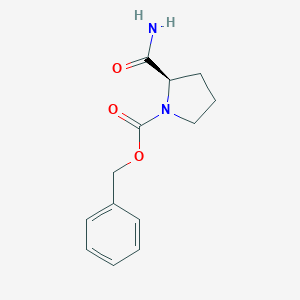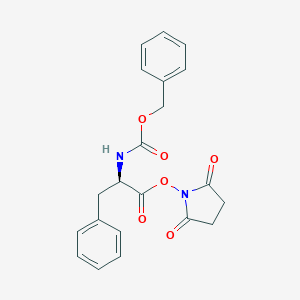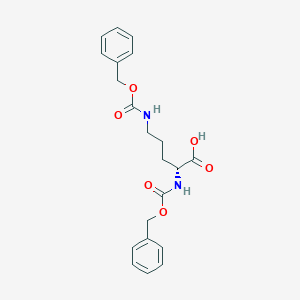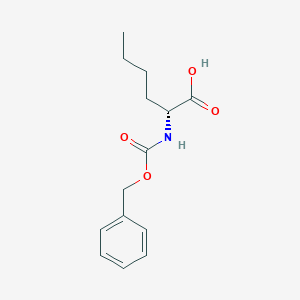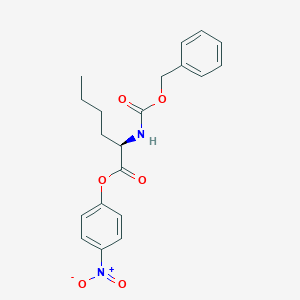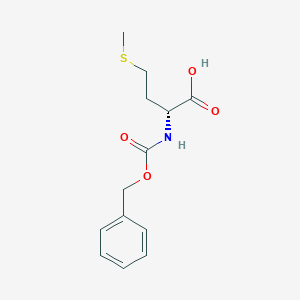
N-苄氧羰基-D-丙氨酸
描述
N-Cbz-D-alanine, also known as N-carbobenzyloxy-D-alanine, is a derivative of the amino acid D-alanine. It is characterized by the presence of a benzyloxycarbonyl (Cbz) protecting group attached to the nitrogen atom of the amino acid. This compound is widely used in organic synthesis, particularly in the field of peptide chemistry, due to its stability and ease of removal under mild conditions.
科学研究应用
N-Cbz-D-alanine has numerous applications in scientific research:
Peptide Synthesis: It is widely used as a building block in the synthesis of peptides and proteins.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the synthesis of peptide-based drugs and enzyme inhibitors.
Biological Studies: N-Cbz-D-alanine is employed in studies involving enzyme-substrate interactions and protein folding.
Industrial Applications: It is used in the production of various fine chemicals and intermediates in the pharmaceutical and chemical industries.
作用机制
Target of Action
N-Cbz-d-alanine, also known as (2R)-2-{[(benzyloxy)carbonyl]amino}propanoic acid, is a Cbz-protected form of D-Alanine . D-Alanine is an amino acid that is commonly found in bacteria, such as Streptococcus faecalis . It is essential for the biosynthesis of peptidoglycan crosslinking sub-units that are used for bacterial cell walls .
Mode of Action
The Cbz protecting group in N-Cbz-d-alanine protects amines as less reactive carbamates in organic synthesis . The mechanism involves the nucleophilic amine attacking the highly reactive chloroformate . As chloride is the leaving group, the reaction liberates HCl and requires some base .
Biochemical Pathways
The biochemical pathway of N-Cbz-d-alanine involves the protection and deprotection of amines. The protection is typically performed with Cbz-Cl either under Schotten-Baumann conditions (carbonate base) or with an organic base . The deprotection involves a reduction with H2, releasing toluene and the free carbamate . Consequently, decarboxylation to the deprotected amine is very much favored, particularly at elevated temperatures .
Pharmacokinetics
The Cbz group is stable to bases and acids, which could impact the compound’s absorption, distribution, metabolism, and excretion .
Result of Action
The result of the action of N-Cbz-d-alanine is the protection of amines as less reactive carbamates, which is particularly important for peptide synthesis . The deprotection results in the release of toluene and the free carbamate .
Action Environment
The action of N-Cbz-d-alanine is influenced by environmental factors such as temperature and pH. The Cbz protecting group is stable to bases and acids , and the deprotection process is favored at elevated temperatures . Therefore, the compound’s action, efficacy, and stability can be influenced by these environmental conditions.
生化分析
Biochemical Properties
N-Cbz-d-alanine plays a significant role in biochemical reactions. It is involved in the synthesis of amides from N-Alloc-, N-Boc-, and N-Cbz-protected amines . The reactions involve the use of isocyanate intermediates, which are generated in situ in the presence of 2-chloropyridine and trifluoromethanesulfonyl anhydride, to react with Grignard reagents to produce the corresponding amides .
Molecular Mechanism
The molecular mechanism of action of N-Cbz-d-alanine involves the generation of isocyanate intermediates in the presence of 2-chloropyridine and trifluoromethanesulfonyl anhydride . These intermediates then react with Grignard reagents to produce the corresponding amides .
Metabolic Pathways
准备方法
Synthetic Routes and Reaction Conditions: N-Cbz-D-alanine can be synthesized through several methods. One common approach involves the protection of the amino group of D-alanine using benzyl chloroformate in the presence of a base such as sodium carbonate or sodium bicarbonate. The reaction typically proceeds in an aqueous medium, and the pH is carefully controlled to ensure the formation of the desired product .
Industrial Production Methods: In industrial settings, the synthesis of N-Cbz-D-alanine often involves large-scale procedures that utilize similar reaction conditions as those used in laboratory synthesis. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
化学反应分析
Types of Reactions: N-Cbz-D-alanine undergoes various chemical reactions, including:
Hydrogenation: The Cbz protecting group can be removed through catalytic hydrogenation using palladium on carbon (Pd/C) in the presence of hydrogen gas.
Nucleophilic Substitution: The compound can react with nucleophiles such as amines and alcohols to form corresponding derivatives.
Oxidation and Reduction: N-Cbz-D-alanine can participate in oxidation and reduction reactions, although these are less common compared to its use in protection and deprotection reactions.
Common Reagents and Conditions:
Catalytic Hydrogenation: Pd/C, hydrogen gas.
Nucleophilic Substitution: Various nucleophiles, often in the presence of a base.
Oxidation and Reduction: Specific oxidizing or reducing agents depending on the desired transformation.
Major Products Formed:
Deprotected D-Alanine: Formed through hydrogenation.
Substituted Derivatives: Formed through nucleophilic substitution reactions.
相似化合物的比较
N-Boc-D-Alanine: Uses a tert-butyloxycarbonyl (Boc) protecting group.
N-Fmoc-D-Alanine: Uses a fluorenylmethyloxycarbonyl (Fmoc) protecting group.
N-Alloc-D-Alanine: Uses an allyloxycarbonyl (Alloc) protecting group.
Uniqueness of N-Cbz-D-Alanine: N-Cbz-D-alanine is unique due to its stability and ease of removal under mild conditions. The Cbz group can be removed through catalytic hydrogenation, which is a relatively gentle process compared to the acidic conditions required for Boc deprotection or the basic conditions needed for Fmoc deprotection . This makes N-Cbz-D-alanine particularly valuable in the synthesis of sensitive peptides and proteins.
属性
IUPAC Name |
(2R)-2-(phenylmethoxycarbonylamino)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4/c1-8(10(13)14)12-11(15)16-7-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H,12,15)(H,13,14)/t8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYRGLVWXHJRKMT-MRVPVSSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC(=O)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)O)NC(=O)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


